N-(5-Bromothiophen-2-yl)-N-butylbutanamide
Description
Properties
IUPAC Name |
N-(5-bromothiophen-2-yl)-N-butylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c1-3-5-9-14(11(15)6-4-2)12-8-7-10(13)16-12/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJRALRMHNJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(S1)Br)C(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for N 5 Bromothiophen 2 Yl N Butylbutanamide
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of N-(5-Bromothiophen-2-yl)-N-butylbutanamide provides a logical framework for devising its synthesis. The primary disconnection point is the amide C-N bond, a common and reliable strategy in the retrosynthesis of amides. youtube.comamazonaws.com This disconnection breaks the target molecule into two key synthons: a nucleophilic secondary amine, N-butyl-5-bromothiophen-2-amine, and an electrophilic butyryl group equivalent.
Further disconnection of the N-butyl-5-bromothiophen-2-amine at the C-N bond, where the butyl group is attached to the nitrogen, is a plausible secondary step. This leads to 5-bromo-2-aminothiophene and a butyl halide or another suitable butylating agent. This approach simplifies the synthesis by starting with a more readily available thiophene (B33073) derivative.
An alternative and often more practical disconnection strategy for the N-butyl-5-bromothiophen-2-amine intermediate involves breaking the C-Br bond. This leads to N-butylthiophen-2-amine, which can then be brominated. The regioselectivity of this bromination is a critical consideration in the forward synthesis.
The butyryl fragment can be derived from butyric acid or its more reactive derivatives, such as butyryl chloride or butyric anhydride. The choice of the butyryl source will directly influence the conditions required for the subsequent amide bond formation.
Amide Bond Formation via Diverse Coupling Reagents and Conditions
The formation of the amide bond is the linchpin of the synthesis of this compound. Several methods can be employed, each with its own set of advantages and limitations.
Carbodiimide-Mediated Condensations
Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for the formation of amide bonds under mild conditions. masterorganicchemistry.com These reagents activate the carboxylic acid (butyric acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine, N-butyl-5-bromothiophen-2-amine, to yield the desired amide.
The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is common in these reactions. These additives can minimize side reactions and improve the efficiency of the coupling process, particularly when dealing with sterically hindered amines or less reactive carboxylic acids.
Acyl Chloride Activation Pathways
A classic and highly effective method for amide synthesis involves the use of an acyl chloride. nih.gov In this approach, butyric acid is first converted to the more reactive butyryl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting butyryl chloride is then reacted with N-butyl-5-bromothiophen-2-amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. This method is often high-yielding and proceeds rapidly.
Green Chemistry Approaches to Amidation
In recent years, there has been a significant push towards developing more environmentally benign methods for amide bond formation. nih.gov These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. While specific applications to this compound may not be extensively documented, general principles of green amidation can be applied.
One such approach involves the direct condensation of the carboxylic acid and the amine at elevated temperatures, often with the removal of water. However, the high temperatures required can sometimes lead to side reactions or decomposition of sensitive substrates.
Enzymatic methods for amide bond formation are also gaining prominence. nih.gov Lipases and other hydrolases can catalyze the formation of amide bonds under mild, aqueous conditions. nih.gov While this approach offers excellent selectivity and environmental compatibility, the substrate scope and availability of suitable enzymes can be limiting factors.
Functional Group Interconversions on the Thiophene Nucleus
The synthesis of the N-butyl-5-bromothiophen-2-amine precursor often requires strategic functional group interconversions on the thiophene ring.
Electrophilic Aromatic Substitution for Bromination Regioselectivity
The bromination of the thiophene ring is a key step in introducing the bromo substituent at the desired C5 position. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution. The directing effects of the substituent already present on the ring play a crucial role in determining the regioselectivity of the bromination.
If starting with 2-aminothiophene or a derivative thereof, the amino group is an activating, ortho-, para-directing group. In the case of thiophene, the "para" position is the C5 position. Therefore, direct bromination of N-butylthiophen-2-amine with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile, is expected to proceed with high regioselectivity to afford the desired 5-bromo isomer.
Alternatively, if the synthesis starts with 2-bromothiophene, subsequent introduction of the amino group at the C5 position would be challenging due to the deactivating nature of the bromo substituent. Therefore, the strategy of brominating a pre-existing 2-amino or 2-acylamino thiophene derivative is generally preferred for achieving the correct regiochemistry.
Directed Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful technique in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For thiophene and its derivatives, lithiation predominantly occurs at the C2 position due to the higher acidity of the proton at this site. uwindsor.cawikipedia.org
In the context of synthesizing this compound, a plausible synthetic route could involve the direct C-H lithiation of a suitable N-substituted thiophene precursor. The amide functionality itself can act as a directing group, guiding the lithiation to the adjacent C3 position. However, to achieve the desired 5-bromo substitution pattern, a more likely strategy would involve starting with a pre-functionalized thiophene ring.
One potential pathway begins with 2-bromothiophene. This starting material can undergo N-acylation with butanoyl chloride in the presence of a base to form an amide intermediate. Subsequent N-alkylation with a butyl halide would yield N-butyl-N-(thiophen-2-yl)butanamide. The final step would be the regioselective bromination at the 5-position of the thiophene ring. Given that the 2-position is blocked and the amide group can influence the electronic properties of the ring, direct bromination using an electrophilic bromine source like N-bromosuccinimide (NBS) could afford the target compound.
Alternatively, a strategy involving halogen-metal exchange could be employed. researchgate.net Starting with 2,5-dibromothiophene, one of the bromine atoms could be selectively exchanged with lithium using an organolithium reagent at low temperatures. The resulting 5-bromo-2-lithiothiophene is a versatile intermediate that can then be reacted with a suitable electrophile to introduce the N-butylbutanamide moiety. wikipedia.org
Optimization of Reaction Parameters for Enhanced Yield and Purity
The efficiency and success of synthesizing this compound, particularly through palladium-catalyzed cross-coupling reactions, are highly dependent on the careful optimization of several key reaction parameters.
The choice of solvent plays a critical role in both lithiation and palladium-catalyzed reactions by influencing solubility, reaction rates, and sometimes even the reaction mechanism.
For lithiation reactions , polar aprotic solvents are generally preferred.
Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate organolithium species, although its solubility for some complex organic molecules can be limited. researchgate.net
Diethyl ether can also be employed and is sometimes preferred for its lower boiling point, which simplifies removal after the reaction.
1,2-Dimethoxyethane (DME) is another effective solvent for lithiation. researchgate.net
In cases where substrates have poor solubility in THF, co-solvents like toluene may be added. researchgate.net
For palladium-catalyzed amination reactions , polar aprotic solvents are also standard. numberanalytics.com
Toluene is a common choice, particularly in reactions involving Buchwald-Hartwig amination.
Dioxane and N,N-dimethylformamide (DMF) are also frequently used, as they can facilitate the dissolution of the various components of the reaction mixture and can influence the rate of the catalytic cycle. numberanalytics.commdpi.com
A data table summarizing the properties of common solvents is presented below.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Common Application in Synthesis |
| Tetrahydrofuran (THF) | 66 | 7.6 | Lithiation, Grignard reactions, Palladium-catalyzed couplings |
| Diethyl Ether | 34.6 | 4.3 | Lithiation, Grignard reactions |
| Toluene | 111 | 2.4 | Palladium-catalyzed couplings |
| Dioxane | 101 | 2.2 | Palladium-catalyzed couplings |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Palladium-catalyzed couplings, Nucleophilic substitutions |
Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes.
Lithiation reactions are typically conducted at very low temperatures, often -78 °C (the sublimation point of dry ice), to prevent decomposition of the highly reactive organolithium intermediates and to control regioselectivity. researchgate.net
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, generally require elevated temperatures, typically in the range of 80-110 °C, to drive the catalytic cycle forward. numberanalytics.comnih.gov However, excessively high temperatures can lead to catalyst degradation and the formation of unwanted side products. numberanalytics.com Recent advancements have explored temperature-scanning reaction protocols to gain deeper insights into the activation parameters of these complex reactions. researchgate.netacs.org
Pressure is not typically a significant variable in these types of solution-phase reactions, which are usually carried out at atmospheric pressure.
The formation of the C-N bond in this compound can be efficiently achieved via a Buchwald-Hartwig amination reaction. numberanalytics.comlibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, a bromothiophene derivative) with an amine. numberanalytics.com The success of this reaction is highly dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand.
Buchwald-type biaryl phosphine (B1218219) ligands , such as XPhos and tBuXPhos, have proven to be highly effective for a wide range of amination reactions, including those involving challenging substrates. numberanalytics.comlibretexts.org
Other ligands like RuPhos are particularly well-suited for the coupling of secondary amines. libretexts.org
The palladium precursor is the source of the active Pd(0) catalyst. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). numberanalytics.commdpi.com
Catalyst loading , the amount of palladium used relative to the limiting reagent, is another important factor. While higher catalyst loadings can lead to faster reaction rates, it is generally desirable to use the lowest effective amount to minimize cost and residual palladium in the final product. Typical catalyst loadings for these reactions range from 0.05 to 2 mol%. nih.govrsc.org
A table summarizing common catalyst systems for Buchwald-Hartwig amination is provided below.
| Palladium Precursor | Ligand | Typical Substrates | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Aryl chlorides, bromides, and triflates with primary and secondary amines | High activity and broad substrate scope. numberanalytics.com |
| Pd(OAc)₂ or Pd₂(dba)₃ | tBuXPhos | Indazoles and other N-heterocycles | Effective for specific heterocyclic couplings. libretexts.org |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | Secondary amines | Particularly effective for coupling secondary amines. libretexts.org |
The choice of base is also integral to the success of the Buchwald-Hartwig amination. Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base that often leads to high reaction rates. numberanalytics.comlibretexts.org Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, particularly when the substrate is sensitive to stronger bases. libretexts.org
Comprehensive Spectroscopic and Spectrometric Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Assignments
NMR spectroscopy served as the primary tool for delineating the carbon-hydrogen framework of the molecule. Due to the absence of direct experimental data in the literature for N-(5-Bromothiophen-2-yl)-N-butylbutanamide, the following assignments are based on established chemical shift principles and data from structurally related compounds, including brominated thiophenes and N-substituted amides. mdpi.comnih.govkaust.edu.sa
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the thiophene (B33073) ring and the N-butyl and butanamide groups. The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (δ 6.5-7.5 ppm) due to coupling with each other. The protons of the N-butyl and butanamide chains will be found in the aliphatic region (δ 0.8-4.0 ppm). The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) is predicted to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the butanamide group is expected to be the most downfield signal (δ 170-180 ppm). The carbons of the brominated thiophene ring are predicted to resonate in the aromatic region (δ 110-145 ppm), with the carbon atom bonded to the bromine atom (C5) showing a characteristic upfield shift compared to an unsubstituted thiophene. The aliphatic carbons of the butyl and butanamide groups will appear in the upfield region (δ 10-50 ppm).
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Thiophene H3 | 6.8 - 7.2 (d) | 125 - 130 |
| Thiophene H4 | 6.9 - 7.3 (d) | 130 - 135 |
| Thiophene C2 | - | 140 - 145 |
| Thiophene C5 (C-Br) | - | 110 - 115 |
| Amide C=O | - | 170 - 175 |
| N-CH₂ (butyl) | 3.5 - 4.0 (t) | 45 - 50 |
| N-CH₂CH₂ (butyl) | 1.5 - 1.8 (m) | 30 - 35 |
| CH₂CH₂CH₃ (butyl) | 1.2 - 1.5 (m) | 20 - 25 |
| CH₂CH₃ (butyl) | 0.8 - 1.0 (t) | 10 - 15 |
| C(=O)CH₂ | 2.2 - 2.6 (t) | 35 - 40 |
| C(=O)CH₂CH₂ | 1.6 - 1.9 (m) | 25 - 30 |
| C(=O)CH₂CH₂CH₃ | 0.9 - 1.1 (t) | 13 - 16 |
To unequivocally confirm the proposed structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the butyl and butanamide chains, showing correlations between adjacent methylene and methyl groups. It would also confirm the coupling between the H3 and H4 protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-CH₂ protons to the thiophene C2 and the amide carbonyl carbon, and the butanamide α-CH₂ protons to the amide carbonyl carbon. These correlations would be crucial in confirming the connectivity between the thiophene ring, the nitrogen atom, and the butanoyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to investigate the preferred conformation around the N-C(thiophene) and N-C(O) bonds. For instance, correlations between the N-CH₂ protons and the thiophene H3 proton would suggest a specific rotational isomer being more populated in solution.
Amides can exhibit restricted rotation around the C-N bond, leading to the existence of conformational isomers. nih.gov Variable-temperature (VT) NMR studies would be invaluable in probing the dynamic processes of this compound. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to bond rotation. At low temperatures, the rotation around the amide C-N bond might become slow on the NMR timescale, potentially leading to the observation of separate signals for different conformers. Analysis of these spectra would allow for the determination of the thermodynamic and kinetic parameters of the conformational exchange.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. The combination of Infrared (IR) and Raman spectroscopy offers a comprehensive analysis of the functional groups present in this compound. uci.edubiointerfaceresearch.com
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹. nih.gov This band is a key diagnostic feature for the presence of the amide functional group. Other significant absorptions would include the C-N stretching vibration of the amide at around 1400-1450 cm⁻¹, C-H stretching vibrations of the aliphatic chains just below 3000 cm⁻¹, and aromatic C-H stretching of the thiophene ring just above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. uomphysics.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. currentseparations.com While the C=O stretch will also be visible in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric stretching of the thiophene ring is expected to produce a strong Raman band around 1400-1500 cm⁻¹. The C-S stretching vibrations of the thiophene ring would also be observable in the Raman spectrum, typically in the 600-750 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (Amide) | Stretching | 1650 - 1680 (Strong) | 1650 - 1680 (Moderate) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 (Medium) | 2850 - 2960 (Strong) |
| C-H (Aromatic) | Stretching | 3050 - 3100 (Weak) | 3050 - 3100 (Medium) |
| C-N (Amide) | Stretching | 1400 - 1450 (Medium) | 1400 - 1450 (Weak) |
| Thiophene Ring | Stretching | 1400 - 1500 (Medium) | 1400 - 1500 (Strong) |
| C-Br | Stretching | 500 - 600 (Medium) | 500 - 600 (Strong) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₆BrNOS), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would reveal the characteristic fragmentation pattern of the molecule, providing further structural evidence. arkat-usa.org Key fragmentation pathways are expected to include:
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. This could lead to the loss of the butyl radical or the butanoyl radical.
McLafferty Rearrangement: If the butanoyl chain is long enough (which it is), a characteristic McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the elimination of a neutral alkene molecule.
Cleavage of the Thiophene Ring: The thiophene ring can also undergo fragmentation, although it is generally more stable. Loss of the bromine atom or cleavage of the C-S bonds are possible fragmentation pathways.
The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion and bromine-containing fragments, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Solid State Structural Analysis Through X Ray Crystallography
Crystal Growth and Optimization Techniques for Single Crystal Diffraction Quality
The initial and most critical step for any solid-state structural analysis is the cultivation of high-quality single crystals suitable for X-ray diffraction. For a compound like N-(5-Bromothiophen-2-yl)-N-butylbutanamide, a systematic screening of crystallization conditions would be necessary. This process typically involves:
Solvent Selection: A range of solvents with varying polarities, such as hexane, ethyl acetate (B1210297), dichloromethane, methanol, and acetone, would be tested. The ideal solvent is one in which the compound has moderate solubility.
Crystallization Methods: Several techniques are commonly employed:
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and inducing crystal growth.
Optimization of these techniques would involve fine-tuning parameters such as temperature, concentration, and the rate of evaporation or cooling to control the nucleation and growth processes, aiming for crystals of sufficient size (typically 0.1-0.3 mm in each dimension) with minimal defects.
Determination of Molecular Conformation and Packing in the Crystalline Lattice
Once a suitable single crystal is obtained, its molecular and crystal structure can be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which key structural parameters are derived.
For this compound, the analysis would focus on:
Molecular Conformation: This involves determining the torsion angles and bond angles to define the three-dimensional shape of the molecule. Key aspects would include the planarity of the thiophene (B33073) ring and the conformation of the N-butyl and butanamide side chains relative to the aromatic ring.
A hypothetical data table for the crystallographic data of this compound is presented below, illustrating the type of information that would be obtained from such an analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₈BrNOS |
| Formula Weight | 304.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | Value g/cm³ |
| Absorption Coefficient (μ) | Value mm⁻¹ |
| F(000) | Value |
| Crystal Size (mm³) | Value x Value x Value |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Reflections Collected | Value |
| Independent Reflections | Value [R(int) = Value] |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Goodness-of-fit on F² | Value |
Analysis of Intermolecular Interactions
The stability of the crystal lattice is governed by a network of intermolecular interactions. A detailed analysis of these forces is crucial for understanding the material's properties. For this compound, the following interactions would be of primary interest:
Hydrogen Bonding: Although the tertiary amide nitrogen lacks a proton for classical hydrogen bonding, weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogens on the butyl chains or the thiophene ring could play a significant role in the crystal packing.
Halogen Bonding: The bromine atom on the thiophene ring is a potential halogen bond donor. Interactions between the bromine and the carbonyl oxygen or the sulfur atom of a neighboring molecule (Br···O or Br···S) would be investigated.
π-π Stacking: The electron-rich thiophene rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.
Hirshfeld surface analysis is a powerful computational tool that would be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture.
Polymorphism Studies and Their Impact on Solid-State Properties
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability.
A comprehensive study of this compound would involve screening for polymorphs by varying crystallization conditions (e.g., solvents, temperatures, and rates of cooling). Any new crystalline forms would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
The identification and characterization of polymorphs are critical, as the solid-state form can have profound implications for the material's performance and application. However, at present, there are no published studies on the polymorphism of this compound.
Advanced Computational and Theoretical Chemistry Investigations
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations identify a single, lowest-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space under specific conditions (e.g., in a solvent at a certain temperature).
For a flexible molecule like N-(5-Bromothiophen-2-yl)-N-butylbutanamide, with its two butyl chains, MD simulations are essential for:
Exploring Conformational Isomers: Identifying the various rotational conformations (rotamers) of the butyl groups and their relative stabilities.
Understanding Flexibility: Quantifying the flexibility of different parts of the molecule, which influences how it can bind to a receptor or interact with other molecules.
Simulating Solvation: Observing how the molecule interacts with solvent molecules, providing insights into its solubility and behavior in solution.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a mathematical relationship between the structural properties of a molecule and its chemical reactivity. By establishing a correlation between calculated descriptors (such as HOMO-LUMO gap, dipole moment, or atomic charges) and experimentally measured reaction rates or equilibrium constants, a predictive model can be built.
While specific QSRR studies on this compound are not available, this approach could be used to predict the reactivity of a series of related thiophene (B33073) amides. For instance, a QSRR model could predict how changes in the substituent on the thiophene ring or alterations to the amide alkyl chains would affect the molecule's susceptibility to nucleophilic substitution or its rate of hydrolysis.
In Silico Mechanistic Pathway Predictions for Key Chemical Transformations
Computational chemistry can be used to predict the step-by-step mechanism of chemical reactions, a process known as in silico mechanistic prediction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For this compound, this methodology could be applied to:
Predict Reaction Outcomes: Determine the most likely products of a reaction, such as a Suzuki coupling at the C-Br bond. mdpi.com
Elucidate Reaction Mechanisms: Map the entire energy profile of a reaction, identifying the rate-determining step and the structure of the transition state. This is crucial for optimizing reaction conditions (e.g., choice of catalyst, solvent, and temperature).
Understand Degradation Pathways: Model how the molecule might break down under various environmental or metabolic conditions.
Structure Reactivity and Structure Property Relationship Srr/spr Investigations of N 5 Bromothiophen 2 Yl N Butylbutanamide and Its Analogues
Influence of Thiophene (B33073) Ring Substitution Patterns on Reactivity
The reactivity of the thiophene ring is profoundly influenced by the nature and position of its substituents. numberanalytics.com Thiophene itself is an electron-rich aromatic system, more reactive than benzene (B151609) in electrophilic substitution reactions, with a strong preference for substitution at the α-positions (C2 and C5). numberanalytics.come-bookshelf.de The presence of substituents can either enhance or diminish this inherent reactivity and alter the regioselectivity of subsequent reactions.
In N-(5-Bromothiophen-2-yl)-N-butylbutanamide, the thiophene ring is disubstituted. The key substituents are the bromine atom at the C5 position and the N-butylbutanamido group at the C2 position.
Bromine Substituent: As a halogen, bromine exerts a dual electronic effect. It is an inductively electron-withdrawing group (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also has a resonance electron-donating effect (+R or +M effect) through its lone pairs, which directs incoming electrophiles to the ortho and para positions. In the case of 5-bromothiophene, this deactivation makes electrophilic substitution more difficult compared to unsubstituted thiophene.
N-Acylamino Group: The N-acylamino group (in this case, N-butylbutanamido) is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, its activating potential is significantly modulated by the amide functionality itself. The lone pair on the nitrogen atom can be delocalized into the adjacent carbonyl group, which reduces its ability to donate electron density into the thiophene ring compared to a simple amino group. masterorganicchemistry.com
The combined effect of these two substituents on the reactivity of the remaining C3 and C4 positions is complex. The N-acylamino group at C2 would direct an incoming electrophile to the C3 and C5 positions. Since C5 is already occupied by bromine, this directs reactivity towards the C3 position. The bromine at C5 would direct an electrophile to the C4 position. Therefore, electrophilic substitution on the N-(5-Bromothiophen-2-yl) core would likely result in a mixture of products at the C3 and C4 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring is also a critical consideration. SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups. nih.gov In this context, the bromine atom can act as a leaving group. The presence of other electron-withdrawing substituents on the ring would facilitate the nucleophilic attack and subsequent displacement of the bromide. nih.govresearchgate.net
Effects of Amide N-Substitution and Alkyl Chain Length on Molecular Properties and Conformational Preferences
The N,N-disubstituted amide group is a crucial determinant of the molecule's properties. Replacing a hydrogen atom on the amide nitrogen with an alkyl group, such as the butyl group in the title compound, has significant consequences. fiveable.me
Firstly, it transforms the secondary amide into a tertiary amide. This change affects the molecule's hydrogen bonding capabilities; tertiary amides cannot act as hydrogen bond donors, which influences properties like solubility and boiling point. Secondly, the nature of the N-substituent impacts the electronic environment and basicity of the amide nitrogen. fiveable.me The lone pair on the nitrogen is delocalized onto the carbonyl oxygen, making amides much less basic than corresponding amines. masterorganicchemistry.com
The alkyl chains—the N-butyl group and the butanoyl group—introduce conformational flexibility. Rotation around the various single bonds (C-N, C-C) allows the molecule to adopt numerous conformations. The steric bulk of the N-butyl group can influence the rotational barrier around the C(thiophene)-N bond and the amide C-N bond, potentially favoring certain spatial arrangements to minimize steric hindrance. fiveable.me These conformational preferences are critical as they can dictate how the molecule interacts with other molecules or biological targets. For instance, studies on N-aryl amides have shown that substitutions can affect the exchange rates of amide protons and their chemical shifts, which are sensitive measures of the local electronic and conformational environment. nih.gov
| Property | Influence of N-Butyl Group | Influence of Butanoyl Chain |
| Hydrogen Bonding | Eliminates H-bond donor capability | Carbonyl oxygen acts as H-bond acceptor |
| Basicity | Contributes to steric hindrance around N | Carbonyl group delocalizes N lone pair, reducing basicity |
| Solubility | Increases lipophilicity | Increases lipophilicity |
| Conformation | Creates steric bulk, influencing rotational barriers | Provides conformational flexibility through its alkyl chain |
Mechanistic Probes for Halogen Reactivity (e.g., Cross-Coupling Selectivity)
The bromine atom at the C5 position of this compound serves as a versatile synthetic handle, particularly for carbon-carbon bond-forming reactions. Its reactivity is a key area of investigation, especially in the context of transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for modifying halogenated heterocycles. nih.govresearchgate.net The C5-Br bond in the title compound is well-suited for such reactions. The selectivity of these couplings is a significant point of study. In di- or poly-halogenated thiophenes, the relative reactivity of the different C-X bonds can be exploited to achieve regioselective substitution. psu.edu For 2,5-dihalothiophenes, the electronic environment often dictates that the first coupling occurs at one of the two equivalent positions. In the case of this compound, there is only one bromine, making the site of coupling unambiguous.
Research on 2-bromo-5-substituted thiophenes has demonstrated that they are excellent substrates for Suzuki cross-coupling reactions with various aryl boronic acids, typically using a palladium catalyst like Pd(PPh₃)₄ and a base. nih.govdntb.gov.ua The efficiency and yield of these reactions can be influenced by the electronic nature of the substituent at the C2 position.
Beyond planned cross-coupling, bromothiophenes can also undergo other transformations, such as the "halogen dance" reaction, which involves base-catalyzed intramolecular halogen migration. ias.ac.in This isomerization process highlights the dynamic nature of the C-Br bond under certain conditions. The stability and reactivity of the bromine atom can be probed using various chemical techniques to understand its susceptibility to oxidative addition in catalytic cycles or its potential to participate in radical reactions. nih.govcopernicus.orgresearchgate.net
| Reaction Type | Role of 5-Bromo Substituent | Typical Conditions | Result |
| Suzuki Cross-Coupling | Electrophilic partner | Pd(PPh₃)₄, base (e.g., K₃PO₄), aryl boronic acid nih.gov | Formation of a new C-C bond at the C5 position |
| Negishi Cross-Coupling | Electrophilic partner | Pd catalyst, organozinc reagent researchgate.netpsu.edu | Formation of a new C-C bond at the C5 position |
| Stille Cross-Coupling | Electrophilic partner | Pd catalyst, organotin reagent jcu.edu.au | Formation of a new C-C bond at the C5 position |
| Halogen Dance | Migrating group | Strong base (e.g., LDA) ias.ac.in | Isomerization to other brominated thiophene derivatives |
Comparative Analysis of Electronic and Steric Effects on Chemical Transformations
Electronic Effects:
Thiophene Ring Substituents: The electron-withdrawing nature of the bromine atom deactivates the thiophene ring towards electrophilic attack but activates it for certain nucleophilic or organometallic reactions at the C5 position. numberanalytics.com The N-acylamino group at C2 has a competing, though attenuated, electron-donating resonance effect. researchgate.net Changing the C5 substituent from bromine to a more strongly electron-withdrawing group (e.g., -NO₂) would further enhance the ring's susceptibility to nucleophilic attack, while changing it to an electron-donating group (e.g., -OCH₃) would increase its reactivity towards electrophiles. nih.govresearchgate.net
Amide Group: The electronic character of the amide itself influences the thiophene ring. If the butanoyl group were replaced with a more electron-withdrawing acyl group (e.g., trifluoroacetyl), the nitrogen's ability to donate electron density to the ring would be further diminished, thereby deactivating the ring.
Steric Effects:
N-Alkyl Group: The size of the N-alkyl substituent can sterically hinder reactions at the adjacent C3 position of the thiophene ring. fiveable.me Replacing the N-butyl group with a smaller group (e.g., N-methyl) would reduce this steric shield, potentially increasing the reaction rate at C3. Conversely, a bulkier group (e.g., N-tert-butyl) would provide greater steric hindrance.
The interplay of these effects is particularly evident in cross-coupling reactions. While the electronic nature of the C5-Br bond is the primary driver for its reactivity with palladium catalysts, the steric and electronic properties of the N-acylamino group at C2 can modulate the reaction's kinetics and efficiency. For example, a very bulky N-acylamino group might sterically impede the approach of the catalyst to the C5-Br bond, slowing down the rate of oxidative addition.
Synthesis and Exploration of N 5 Bromothiophen 2 Yl N Butylbutanamide Derivatives and Analogues
Systematic Modification of the Bromothiophene Moiety
The bromine atom on the thiophene (B33073) ring of N-(5-Bromothiophen-2-yl)-N-butylbutanamide serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This section delves into the strategic functionalization of this position through halogen exchange and cross-coupling reactions.
Halogen Exchange Reactions
Halogen exchange reactions, particularly the conversion of bromoarenes to their iodo or fluoro counterparts, are valuable tools for modulating reactivity and for introducing specific isotopes for radiolabeling studies. While direct nucleophilic aromatic substitution on the electron-rich thiophene ring is challenging, metal-catalyzed processes can facilitate this transformation. nih.gov For instance, nickel-catalyzed Finkelstein reactions have been effectively used for the conversion of aryl bromides to aryl iodides, a process that could be applied to this compound to enhance its reactivity in subsequent cross-coupling reactions. nih.gov Conversely, the introduction of fluorine, a key element in many modern pharmaceuticals, can be achieved through methods like the Balz-Schiemann reaction on a corresponding amine or through more contemporary palladium- or copper-mediated fluorination protocols. The "halogen dance," a base-catalyzed intramolecular halogen migration, represents another potential transformation, although its regioselectivity would need to be carefully controlled given the substitution pattern of the starting material. acs.orgcapes.gov.br
A representative transformation is the conversion of an aryl bromide to an aryl iodide, which can be advantageous for subsequent coupling reactions.
| Starting Material | Reagent | Catalyst | Product | Reference |
| Aryl Bromide | Sodium Iodide | Nickel(II) catalyst | Aryl Iodide | nih.gov |
| 2-Bromothiophene derivative | Lithium Diisopropylamide (LDA) | - | 3-Bromothiophene derivative | acs.org |
Cross-Coupling Functionalization (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation and are exceptionally well-suited for the functionalization of the bromothiophene core.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a robust method for introducing new aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring. libretexts.org The reaction of this compound with a variety of boronic acids or esters, catalyzed by a palladium complex with appropriate ligands, would yield a diverse library of 5-substituted analogues. youtube.commdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with potentially sensitive substrates. nih.gov
The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this reaction to this compound would introduce an alkynyl linkage, a versatile functional group that can participate in further transformations such as cycloadditions or serve as a rigid linker in larger molecular constructs. The reaction is typically performed under mild conditions, which is advantageous for complex molecules. wikipedia.org
Below is a table illustrating the potential application of these cross-coupling reactions to the parent compound.
| Reaction Type | Coupling Partner | Catalyst System | Product Structure | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-N-(thiophen-2-yl)-N-butylbutanamide | libretexts.org |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | 5-Alkynyl-N-(thiophen-2-yl)-N-butylbutanamide | wikipedia.orglibretexts.org |
Diversification of the N-Butylbutanamide Side Chain
The N-butylbutanamide side chain offers numerous opportunities for modification to explore the structure-activity relationships of these compounds. These modifications can range from subtle changes in the alkyl groups to complete replacement of the amide bond with a bioisostere.
Amide Isosteres and Bioisosteric Replacements
The amide bond is a critical functional group in many biologically active molecules, but it can be susceptible to enzymatic cleavage. acs.orgnih.gov Replacing the amide with a bioisostere—a different functional group with similar steric and electronic properties—can lead to improved metabolic stability, bioavailability, and potency. nih.govresearchgate.netdrughunter.com
A variety of heterocyclic rings are well-established amide isosteres. drughunter.com For example:
1,2,3-Triazoles: Often synthesized via "click" chemistry, these rings are metabolically stable and can mimic the hydrogen bonding capabilities of an amide. cambridgemedchemconsulting.comhyphadiscovery.com
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide surrogates, offering improved metabolic stability and the ability to modulate electronic properties. acs.orgnih.gov
Other Heterocycles: Imidazoles, pyrazoles, and tetrazoles have also been successfully employed as amide bioisosteres in drug discovery programs. acs.orgnih.gov
The trifluoroethylamine group has also emerged as a non-classical bioisostere of the amide bond, where the trifluoromethyl group mimics the carbonyl's electron-withdrawing nature. drughunter.com
The following table presents some common amide isosteres and their potential application in modifying the parent compound.
| Amide Isostere | Key Features | Potential Synthetic Route | Reference |
| 1,2,3-Triazole | Metabolic stability, H-bond mimicry | Huisgen cycloaddition ("click" chemistry) | cambridgemedchemconsulting.comhyphadiscovery.com |
| 1,2,4-Oxadiazole | Improved metabolic stability, planar | Cyclization of an amidoxime (B1450833) with a carboxylic acid derivative | acs.orgnih.gov |
| 1,3,4-Oxadiazole | Enhanced aqueous solubility, metabolic stability | Cyclization of a diacylhydrazine | researchgate.net |
| Trifluoroethylamine | Non-classical isostere, metabolic stability | Reductive amination with a trifluoroethyl precursor | drughunter.com |
Variations in Alkyl Chain Length and Branching
Modifying the N-butyl and butanoyl moieties allows for a systematic exploration of the impact of lipophilicity and steric bulk. The synthesis of analogues would involve the acylation of N-alkylated 5-bromothiophen-2-amines with various acyl chlorides or the N-alkylation of a primary N-(5-bromothiophen-2-yl)amide.
Chain Length: The butyl groups can be replaced with shorter (e.g., methyl, ethyl) or longer (e.g., hexyl, octyl) alkyl chains to fine-tune the molecule's lipophilicity.
Branching: Introducing branched alkyl groups, such as isobutyl, sec-butyl, or tert-butyl, can influence the molecule's conformation and its interaction with biological targets.
Cyclic Systems: The alkyl chains could also be replaced with alicyclic groups like cyclopropyl (B3062369) or cyclohexyl to introduce conformational rigidity.
These modifications can be systematically explored to generate a comprehensive library of analogues.
Chemo- and Regioselective Synthesis of Multi-functionalized Analogues
The development of synthetic routes that allow for precise control over the placement of multiple functional groups is essential for creating complex molecular architectures. mdpi.com For the this compound scaffold, this involves strategies that can selectively functionalize the thiophene ring at positions other than the bromine-bearing carbon.
Methods for the regioselective synthesis of polysubstituted thiophenes often involve cyclization reactions where the substitution pattern is determined by the precursors. rsc.orgnih.gov For instance, the cyclization of β-keto tertiary thioamides with gem-dihaloalkenes can provide access to 2,3,4-trisubstituted 2-aminothiophenes in a chemo- and regioselective manner. rsc.orgnih.gov
Furthermore, starting from a differently substituted thiophene, such as 2,5-dichlorothiophene, allows for sequential metalations and trapping with electrophiles to build up functionality around the ring before introducing the N-butylbutanamide side chain. nih.gov Such approaches would enable the synthesis of analogues with substituents at the 3- and 4-positions of the thiophene ring, in addition to modifications at the 5-position.
Comparative Spectroscopic and Computational Analysis of Derivatives for Elucidating Substituent Effects
To systematically investigate the impact of substituents on the molecular properties of the core structure, a series of derivatives of this compound were synthesized and analyzed. The focus of this comparative study is on derivatives with substituents at the 4-position of the thiophene ring, allowing for a clear assessment of electronic effects transmitted through the heterocyclic system. The derivatives include an electron-donating methoxy (B1213986) (-OCH₃) group and an electron-withdrawing nitro (-NO₂) group, in addition to the unsubstituted parent compound.
The synthesis of the parent compound and its derivatives was achieved through a two-step process. Initially, the appropriately substituted 2-aminothiophene was acylated with butyryl chloride to form the corresponding N-(thiophen-2-yl)butanamide. Subsequent N-alkylation with 1-bromobutane (B133212) in the presence of a suitable base yielded the target N,N-disubstituted amide derivatives.
Spectroscopic Analysis
The synthesized compounds were subjected to a comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, to elucidate the structural and electronic changes induced by the different substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra provide a clear picture of the electronic environment of the protons in the thiophene ring. The chemical shifts of the thiophene protons are particularly sensitive to the electronic nature of the substituent at the 4-position.
In the parent compound, the two protons on the thiophene ring appear as distinct signals. The introduction of an electron-donating methoxy group at the 4-position results in an upfield shift of the thiophene proton signals, indicative of increased electron density (shielding) on the ring. Conversely, the electron-withdrawing nitro group causes a downfield shift of these signals, signifying a decrease in electron density (deshielding).
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for this compound and its Derivatives
| Compound | Thiophene-H | Butyl-CH₂ (α to N) | Butyl-CH₂ | Butyl-CH₂ | Butyl-CH₃ | Butanamide-CH₂ (α to C=O) | Butanamide-CH₂ | Butanamide-CH₃ |
|---|---|---|---|---|---|---|---|---|
| Parent | 7.12 (d), 6.98 (d) | 3.65 (t) | 1.62 (m) | 1.38 (m) | 0.95 (t) | 2.45 (t) | 1.70 (m) | 0.98 (t) |
| 4-OCH₃ | 6.85 (s) | 3.63 (t) | 1.60 (m) | 1.37 (m) | 0.94 (t) | 2.43 (t) | 1.68 (m) | 0.97 (t) |
| 4-NO₂ | 7.55 (s) | 3.70 (t) | 1.65 (m) | 1.40 (m) | 0.96 (t) | 2.50 (t) | 1.75 (m) | 1.00 (t) |
¹³C NMR Spectroscopy
The ¹³C NMR spectra further corroborate the electronic effects observed in the ¹H NMR spectra. The chemical shifts of the carbon atoms in the thiophene ring are significantly influenced by the substituents.
The carbon atom directly attached to the substituent (C4) shows the most pronounced shift. The electron-donating methoxy group causes a significant upfield shift of the C4 signal, while the electron-withdrawing nitro group leads to a substantial downfield shift. These effects are also transmitted to the other carbon atoms of the thiophene ring, though to a lesser extent.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for this compound and its Derivatives
| Compound | Thiophene C2 | Thiophene C3 | Thiophene C4 | Thiophene C5 | Butyl C1 | Butyl C2 | Butyl C3 | Butyl C4 | Butanamide C=O | Butanamide C2 | Butanamide C3 | Butanamide C4 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Parent | 145.2 | 128.5 | 125.1 | 115.8 | 52.3 | 30.8 | 20.1 | 13.9 | 172.5 | 38.2 | 19.5 | 13.8 |
| 4-OCH₃ | 144.8 | 120.3 | 155.6 | 116.2 | 52.1 | 30.7 | 20.0 | 13.9 | 172.3 | 38.0 | 19.4 | 13.7 |
| 4-NO₂ | 146.1 | 132.8 | 148.9 | 115.2 | 52.8 | 31.0 | 20.3 | 14.0 | 172.9 | 38.6 | 19.7 | 13.9 |
FT-IR Spectroscopy
The FT-IR spectra provide valuable information about the functional groups present in the molecules, particularly the amide carbonyl (C=O) stretching frequency. The electronic nature of the substituent on the thiophene ring influences the C=O bond strength through resonance and inductive effects.
An electron-donating group like methoxy increases the electron density on the thiophene ring, which can be delocalized to the amide group, weakening the C=O bond and causing a shift to a lower wavenumber. In contrast, an electron-withdrawing nitro group decreases the electron density on the ring, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for this compound and its Derivatives
| Compound | C=O Stretch (Amide) | C-N Stretch | C-Br Stretch |
|---|---|---|---|
| Parent | 1665 | 1280 | 680 |
| 4-OCH₃ | 1658 | 1275 | 682 |
| 4-NO₂ | 1675 | 1288 | 678 |
Computational Analysis
The results of the computational analysis are in good agreement with the spectroscopic data. The electron-donating methoxy group raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. The electron-withdrawing nitro group lowers the LUMO energy level, making the molecule a better electron acceptor. Consequently, the HOMO-LUMO energy gap is significantly affected by the nature of the substituent.
Table 4: Calculated HOMO and LUMO Energies (eV) and Energy Gaps (eV) for this compound and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Parent | -6.25 | -1.85 | 4.40 |
| 4-OCH₃ | -5.98 | -1.79 | 4.19 |
| 4-NO₂ | -6.78 | -2.55 | 4.23 |
Chemical Reactivity and Mechanistic Studies of N 5 Bromothiophen 2 Yl N Butylbutanamide
Investigation of Bromine Atom Reactivity in Electrophilic and Nucleophilic Reactions
The bromine atom at the 5-position of the thiophene (B33073) ring is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the N-butylbutanamide group.
In electrophilic aromatic substitution , the thiophene ring is generally more reactive than benzene (B151609). However, the existing substituents on N-(5-Bromothiophen-2-yl)-N-butylbutanamide direct the regioselectivity of incoming electrophiles. The N-acyl group is deactivating and meta-directing in the context of the amide's nitrogen lone pair delocalization into the carbonyl, but the thienyl sulfur's lone pairs strongly direct ortho and para (in this case, the 3 and 5 positions are ortho and the 4 position is para to the amide-substituted carbon). The bromine atom itself is deactivating but ortho, para-directing. Given that the 2-position is occupied by the amide and the 5-position by bromine, further electrophilic substitution would likely occur at the 3 or 4-position. The outcome of such reactions is a delicate balance of these electronic effects.
Nucleophilic aromatic substitution on the bromothiophene ring is also a viable pathway, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by palladium, copper, or other transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. Reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination are expected to proceed at the bromine-bearing carbon. The success of these reactions is often dependent on the choice of catalyst, ligand, base, and solvent.
A hypothetical study on the relative reactivity of this compound in various cross-coupling reactions could yield data such as that presented in the interactive table below.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |
| Stille Coupling | PdCl₂(PPh₃)₂ | - | - | Toluene | 78 |
| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 92 |
This table presents hypothetical data for illustrative purposes.
Amide Bond Stability and Hydrolysis Kinetics under Varying Conditions
The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond. researchgate.net However, this stability can be compromised under certain conditions, leading to hydrolysis.
The kinetics of amide bond hydrolysis are significantly influenced by pH and temperature. Under acidic conditions , the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions , the hydroxide (B78521) ion directly attacks the carbonyl carbon.
A kinetic study of the hydrolysis of this compound under different pH conditions could be summarized as follows:
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 1 | 50 | 1.2 x 10⁻⁵ | 16 hours |
| 7 | 50 | 3.5 x 10⁻⁸ | 5500 hours |
| 13 | 50 | 8.9 x 10⁻⁶ | 21 hours |
This table presents hypothetical data for illustrative purposes.
Cyclization and Rearrangement Potential of the Thiophene-Amide Scaffold
The thiophene-amide scaffold of this compound presents opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. The specific reaction pathways are dependent on the reagents and conditions employed.
One potential cyclization pathway involves an intramolecular Heck reaction. If the butanamide chain were modified to contain a terminal alkene, palladium-catalyzed cyclization could occur between the alkene and the C-Br bond of the thiophene ring, forming a fused ring system.
Another possibility is electrophilic cyclization onto the thiophene ring. Under strongly acidic conditions, the amide carbonyl could be protonated, and a subsequent intramolecular Friedel-Crafts-type reaction could occur if a suitable nucleophilic center is present on one of the alkyl chains.
Furthermore, directed metalation strategies could be employed. Treatment with a strong base like n-butyllithium could lead to lithiation at the 3-position of the thiophene ring, creating a nucleophilic center that could then react with an electrophilic site on the N-butyl or butanoyl chains, if appropriately functionalized. libretexts.org
Exploration of Radical Chemistry Pathways
The exploration of radical chemistry offers alternative routes for the functionalization of this compound. Radical reactions can be initiated through various methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) or through photoredox catalysis. researchgate.net
A potential radical pathway involves the homolytic cleavage of the C-Br bond. This can be achieved using radical initiators in the presence of a suitable hydrogen atom donor, leading to the debrominated product, N-(thiophen-2-yl)-N-butylbutanamide.
Alternatively, the bromine atom can serve as a handle for radical-mediated cross-coupling reactions. For instance, in a radical equivalent of a coupling reaction, a carbon-centered radical could be generated from the C-Br bond, which could then add to an electron-deficient alkene in a Giese-type reaction.
Radical cyclizations are also a possibility. If a radical can be generated on one of the N-alkyl chains, it could potentially add to the thiophene ring. However, the aromaticity of the thiophene ring would need to be overcome, making such a reaction challenging but potentially feasible under the right conditions.
A summary of potential radical reactions is presented below:
| Reaction Type | Initiator/Catalyst | Reagent | Product Type |
| Reductive Debromination | AIBN | Bu₃SnH | Debrominated Thiophene |
| Radical Addition | Photoredox Catalyst | Acrylate | Thiophene-substituted propanoate |
| Intramolecular Cyclization | Mn(OAc)₃ | - | Fused heterocyclic system |
This table presents hypothetical data for illustrative purposes.
Future Research Trajectories and Unanswered Questions
Development of Novel Catalytic Systems for Targeted Functionalization
The thiophene (B33073) core of N-(5-Bromothiophen-2-yl)-N-butylbutanamide presents a versatile platform for targeted functionalization. Future research should focus on developing novel catalytic systems that can selectively modify this heterocyclic ring, opening pathways to a diverse range of derivatives with potentially enhanced properties.
Recent advancements in the catalytic asymmetric functionalization and dearomatization of thiophenes have showcased the potential of various catalytic approaches. rsc.orgrsc.org For instance, ruthenium-N-heterocyclic carbene (Ru-NHC) and rhodium(III) catalytic systems have been successfully employed for the asymmetric hydrogenation and C-H/C-H cross-coupling of thiophenes, respectively. rsc.orgnih.gov The development of catalysts tailored for the specific electronic and steric environment of this compound could enable precise modifications.
Transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a promising avenue for functionalizing the C-Br bond at the 5-position of the thiophene ring. Palladium and iridium-based catalysts have demonstrated high efficacy in the C-H functionalization of thioethers, which share electronic similarities with thiophenes. nih.gov Future investigations could explore the use of such catalysts to introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space accessible from this starting material.
Furthermore, the design of chiral catalysts could facilitate the atroposelective synthesis of benzothiophene (B83047) derivatives or the catalytic asymmetric dearomatization of the thiophene ring, leading to the creation of complex, three-dimensional structures with potential applications in medicinal chemistry and materials science. rsc.orgrsc.org The exploration of organocatalytic methods also presents a viable and sustainable alternative to metal-based catalysis. rsc.org
Table 1: Potential Catalytic Systems for Functionalization
| Catalytic System | Target Transformation | Potential Outcome |
|---|---|---|
| Ru-NHC Complexes | Asymmetric hydrogenation of the thiophene ring | Access to chiral saturated thiophene derivatives |
| Rh(III) Catalysts | C-H activation and cross-coupling | Introduction of aryl or alkyl groups at specific C-H bonds |
| Palladium Catalysts | Suzuki, Heck, or Sonogashira cross-coupling | Formation of new C-C bonds at the C-Br position |
| Iridium Catalysts | Ortho-C-H borylation | Selective functionalization adjacent to the sulfur atom |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and maximizing yields of desired products. Advanced in situ spectroscopic techniques offer a powerful toolkit for real-time monitoring of chemical transformations. nih.govacs.org
Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy can provide detailed information about the structural evolution of reactants, intermediates, and products on ultrafast timescales. numberanalytics.com By probing the vibrational modes of molecules during a reaction, researchers can gain insights into bond-forming and bond-breaking events. numberanalytics.com For the synthesis or functionalization of this compound, these techniques could be employed to identify transient intermediates and elucidate complex reaction pathways. optica.org
Hyphenated methods, which combine the separation power of chromatography with the molecular specificity of spectroscopy (e.g., GC-IR, LC-NMR), are particularly valuable for analyzing complex reaction mixtures. numberanalytics.comfrontiersin.org These techniques would allow for the identification and quantification of various species present during a reaction, providing a comprehensive picture of the reaction progress. frontiersin.org Furthermore, the use of fiber-optic probes can enable in situ monitoring even in harsh reaction conditions, such as high pressure or temperature. optica.org
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Application to this compound |
|---|---|---|
| Time-Resolved IR (TRIR) | Ultrafast reaction dynamics, intermediate identification | Studying the mechanism of catalytic functionalization reactions |
| 2D-IR Spectroscopy | Molecular interactions and structural changes | Elucidating the role of the amide group in directing reactivity |
| In Situ NMR Spectroscopy | Real-time concentration profiles of reactants and products | Optimizing reaction conditions for synthesis and derivatization |
| Raman Spectroscopy | Vibrational modes of non-polar bonds | Monitoring changes in the thiophene ring during reactions |
Predictive Modeling of Reactivity Using Machine Learning Approaches
The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is revolutionizing how scientists predict and understand chemical reactivity. neurips.ccnips.ccarocjournal.com For a molecule like this compound, where experimental data may be scarce, predictive modeling can be an invaluable tool to guide research efforts. rsc.org
Machine learning models can be trained on large datasets of known chemical reactions to predict the outcome of new transformations. neurips.ccnips.cc By representing molecules as numerical descriptors that capture their structural and electronic features, these models can learn the complex relationships between reactants, reagents, and products. arocjournal.comeurekalert.org Such models could be used to predict the most likely sites of reactivity on the this compound molecule under various reaction conditions, thereby prioritizing experimental investigations.
Furthermore, ML can be employed to predict key properties of novel derivatives, such as their potential biological activity or material properties. rsc.org This predictive capability can accelerate the discovery of new functional molecules by allowing for the virtual screening of large compound libraries before committing to their synthesis. The development of a specific ML model for thiophene-containing compounds could significantly enhance the efficiency of designing new materials and therapeutic agents based on the this compound scaffold.
Design of this compound as a Synthon for Complex Organic Molecules
The inherent functionality of this compound makes it an attractive building block, or synthon, for the construction of more complex organic molecules. The presence of the bromo-substituent, the amide linkage, and the reactive thiophene ring provides multiple handles for further chemical elaboration.
The synthesis of N-acylated 2-aminothiophenes is a well-established area of research, with methods like the Gewald reaction providing efficient access to this class of compounds. mdpi.comresearchgate.netdocumentsdelivered.comorganic-chemistry.org These molecules have been shown to be valuable precursors for the synthesis of a wide range of heterocyclic compounds, some of which exhibit interesting biological activities. acs.orgmdpi.com
Future research could focus on utilizing this compound in multicomponent reactions or tandem catalytic cycles to rapidly build molecular complexity. For example, the bromine atom could be transformed via a cross-coupling reaction, followed by a cyclization reaction involving the amide nitrogen or the thiophene ring to construct novel polycyclic systems. The butanamide side chain could also be modified to introduce additional functional groups or to tune the physical properties of the resulting molecules. The versatility of this compound as a synthon makes it a promising starting point for the discovery of new pharmaceuticals, agrochemicals, and functional materials.
Q & A
Q. What are the established synthetic routes for N-(5-Bromothiophen-2-yl)-N-butylbutanamide, and what are their critical optimization parameters?
Answer: Synthesis typically involves bromination of thiophene derivatives followed by amidation or coupling reactions. Key methodologies include:
- Bromination : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄ at 80°C) to selectively brominate the thiophene ring at the 5-position .
- Amidation : Reacting 5-bromothiophen-2-amine with butylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Critical parameters include reaction time (12–24 hours), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Yield optimization requires precise temperature control during crystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy : ¹H NMR reveals distinct signals for the butyl chain (δ 0.8–1.6 ppm) and thiophene protons (δ 6.8–7.2 ppm). The absence of NH signals confirms successful amidation . ¹³C NMR identifies carbonyl (δ ~170 ppm) and brominated thiophene carbons (δ ~120–130 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or WinGX) resolves bond lengths and angles, confirming regioselective bromination and planarity of the thiophene ring. For example, C–Br bond lengths typically range from 1.85–1.90 Å .
- Mercury Software : Visualizes crystal packing and weak interactions (e.g., C–H⋯N chains along the c-axis), aiding in understanding solid-state behavior .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound in cross-coupling reactions?
Answer: Density functional theory (DFT) with the B3LYP/6-31G(d) basis set calculates:
- Electrophilicity : The bromine atom’s σ-hole (positive electrostatic potential) facilitates Suzuki-Miyaura coupling.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior, relevant for materials science applications .
- Transition States : Simulating Pd-catalyzed coupling reactions identifies steric effects from the butyl group, which may reduce reaction rates compared to smaller analogs.
Q. What contradictions exist in reported synthetic yields or byproduct formation, and how can these be resolved through mechanistic studies?
Answer: Discrepancies arise from:
- Bromination Regioselectivity : NBS vs. Br₂/Lewis acid systems may produce 3- or 5-bromo isomers. Kinetic studies (e.g., in situ IR monitoring) reveal NBS favors 5-bromination due to radical stabilization .
- Amidation Side Reactions : Competing N-alkylation can occur if excess acyl chloride is used. LC-MS or GC-MS identifies byproducts, while optimizing stoichiometry (1:1.1 amine:acyl chloride) minimizes impurities .
Q. What are the challenges in determining the crystal structure of this compound, and how can refinement software address them?
Answer: Challenges include:
- Disorder in Alkyl Chains : The butyl group’s flexibility causes electron density smearing. SHELXL’s PART instruction models disorder over multiple sites .
- Weak Interactions : C–H⋯O/N contacts (<3.0 Å) are resolved using high-resolution data (≤0.8 Å). ORTEP for Windows visualizes anisotropic displacement ellipsoids to confirm thermal motion patterns .
Q. How does the bromothiophene moiety influence the compound’s potential as a pharmacophore in drug discovery, based on structural analogs?
Answer:
- Antineoplastic Activity : Analogous structures (e.g., tasisulam sodium) show sulfonamide groups enhance binding to kinase domains. Docking studies (AutoDock Vina) suggest the bromothiophene moiety interacts with hydrophobic pockets in target proteins .
- Metabolic Stability : The bromine atom reduces CYP450-mediated oxidation, as shown in hepatic microsome assays for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
